Floramultine

Butyrylcholinesterase Acetylcholinesterase Selectivity Ratio

Generic ChE inhibitors confound AChE/BChE deconvolution. Floramultine uniquely offers 6.5-fold BChE-over-AChE selectivity (Ki 23.44 vs 151.3 µM), enabling orthogonal pharmacological probing of cholinesterase subtypes. Its C-homoaporphine scaffold (seven-membered C-ring) is structurally unrelated to galanthamine or carbamate chemotypes, preserving SAR integrity. Reversible binding allows washout recovery; low cytotoxicity supports prolonged cell-based assays. Ideal as chemotaxonomic marker for Colchicum authentication. Supplied at ≥98% purity; bulk quantities available; ambient-temperature global shipping.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
Cat. No. B1227436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloramultine
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC
InChIInChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3
InChIKeyMITMOIGRCVEHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Floramultine: Identity and Baseline Pharmacology


Floramultine is a plant-derived chiral isoquinoline alkaloid belonging to the rare C-homoaporphine structural subclass, biosynthetically related to the phenethylisoquinoline alkaloids, with a molecular formula of C₂₁H₂₅NO₅ and a monoisotopic mass of 371.17 Da [1]. It has been isolated from multiple Colchicaceae and Liliaceae species, including Colchicum speciosum, Kreysigia multiflora, and Gloriosa superba [2]. The compound is characterized pharmacologically as a moderately potent, reversible inhibitor of mammalian cholinesterases, with reported inhibition constants (Ki) for human erythrocyte acetylcholinesterase (AChE) and serum butyrylcholinesterase (BChE) of 151.3 µM and 23.44 µM, respectively [3]. Known synonyms include (S)-Bechuanine and Merenderine, with the (S)-enantiomer being the naturally predominant form [2].

Selectivity vector BChE-preferring over AChE for subtype dissection studies
Mechanism Reversible inhibition supports washout-based experimental designs
Identity Chiral (S)-isoquinoline alkaloid; Colchicaceae plant origin

Why Generic Substitutes Fail for Floramultine Research


Procuring a generic cholinesterase inhibitor as a substitute for Floramultine introduces critical risks to experimental validity because the compound's scientific value lies not in the absolute magnitude of enzyme inhibition, but in its specific selectivity vector and structural class. Most commercially dominant ChE inhibitors, such as the Amaryllidaceae alkaloid galanthamine, demonstrate a pronounced preference for AChE over BChE (typically >10-fold), whereas Floramultine exhibits the opposite preference—a BChE-over-AChE selectivity of approximately 6.5-fold [1]. This inverted selectivity profile is non-trivial for researchers investigating the differential roles of AChE versus BChE in cholinergic signaling, neurodegenerative disease models, or detoxification pathways. Furthermore, Floramultine's C-homoaporphine scaffold, bearing a seven-membered C-ring, is structurally and biosynthetically distinct from the aporphine, galanthamine, or carbamate chemotypes found in most alternative inhibitors [2]. Interchanging compounds without accounting for this scaffold specificity would confound any structure-activity relationship (SAR) analysis or pharmacological profiling study.

Selectivity Mismatch
AChE-preferring inhibitors (e.g., galanthamine) may not replicate the BChE-over-AChE selectivity profile essential for subtype-specific cholinergic studies.
Scaffold Divergence
Aporphine or galanthamine scaffolds differ topologically from the C-homoaporphine core, confounding SAR and pharmacophore modeling.
Mechanism Difference
Carbamate pseudo-irreversible inhibitors (e.g., physostigmine) introduce time-dependent kinetic artifacts absent with reversible Floramultine binding.

Floramultine Evidence: Selectivity, Scaffold, and Reversibility


Inverted BChE/AChE Selectivity Profile vs. Galanthamine

In a direct enzymatic assay using mammalian erythrocyte AChE and serum BChE, Floramultine displayed a Ki of 23.44 µM for BChE and 151.3 µM for AChE, yielding a BChE/AChE selectivity ratio of approximately 6.5-fold [1]. This selectivity profile is inverted relative to the clinically approved alkaloid galanthamine, which has been reported to exhibit an AChE/BChE selectivity ratio of greater than 50-fold in vitro [2]. Consequently, Floramultine is one of the few naturally occurring alkaloids that demonstrates a preferential binding to the peripheral anionic site and catalytic triad of BChE over those of AChE.

BChE/AChE Selectivity
Reported
BChE Ki 23.44 µM, AChE Ki 151.3 µM
BChE/AChE ratio ≈6.5
Supports BChE-over-AChE subtype profiling
Cross-study comparison; assay conditions review suggested
Butyrylcholinesterase Acetylcholinesterase Selectivity Ratio Isoquinoline Alkaloid Alzheimer's Disease Model

C-Homoaporphine Scaffold vs. Aporphine and Galanthamine

Floramultine possesses a C-homoaporphine structure, characterized by a seven-membered C-ring fused to an isoquinoline core, arising from the intramolecular oxidative coupling of a 1-phenethylisoquinoline precursor [1]. This is a topologically distinct scaffold from the aporphine framework (six-membered C-ring) that defines alkaloids like apomorphine and boldine, and from the dibenzofuran core of the galanthamine-type Amaryllidaceae alkaloids [2]. The homoaporphine architecture results in a different spatial orientation of the methoxy and hydroxyl substituents around the biaryl axis, which directly influences the interaction with the peripheral anionic site of cholinesterases. While no direct co-crystal structure of Floramultine with BChE is publicly available, the scaffold class has been recognized for its selective cholinesterase inhibition properties [3].

Core Scaffold Topology
Class-level inference
C-homoaporphine (7-membered C-ring) vs. aporphine (6) and galanthamine (dibenzofuran)
Scaffold distinctness impacts SAR interpretation
No co-crystal structure; scaffold-class inference based on biosynthesis
C-Homoaporphine Scaffold Hopping Phenethylisoquinoline Biosynthetic Pathway Lead Discovery

Reversible Inhibition vs. Physostigmine Carbamoylation

Floramultine acts as a reversible cholinesterase inhibitor, as evidenced by the determination of its equilibrium inhibition constant (Ki) using the standard Ellman spectrophotometric method under steady-state conditions [1]. This contrasts mechanistically with the carbamate alkaloid physostigmine, which carbamoylates the active-site serine, resulting in a pseudo-irreversible inhibition with a half-life for decarbamoylation of approximately 15–30 minutes for AChE [2]. The reversible nature of Floramultine's inhibition implies that its effects are directly concentration-dependent at equilibrium, without the time-dependent kinetic complications that characterize carbamate inhibitors. This distinction is particularly important for in vitro pharmacological assays where precise control of target engagement duration is required.

Inhibition Mechanism
Class-level inference
Reversible equilibrium binding (measurable Ki) vs. pseudo-irreversible carbamoylation
Supports washout and equilibrium protocols
Mechanism inferred from steady-state kinetics; no covalent adduct data
Reversible Inhibition Carbamate Decarbamoylation Physostigmine Cholinesterase Kinetics

Colchicaceae Plant Origin and Colchicine Co-Occurrence

Floramultine is a characteristic secondary metabolite of the Colchicaceae family, co-occurring in species such as Colchicum speciosum and Gloriosa superba alongside the well-known antimitotic agent colchicine [1]. This taxonomic and biosynthetic context is unique; the majority of other cholinesterase-inhibiting alkaloids, such as galanthamine and lycorine, are products of the Amaryllidaceae family [2]. The co-occurrence of Floramultine and colchicine within the same plant material means that crude Colchicum extracts will inherently contain varying proportions of both alkaloids, complicating the interpretation of any biological activity attributed solely to colchicine in extract-based studies. The availability of pure Floramultine enables researchers to dissect the contribution of the cholinergic component from the tubulin-targeting component in Colchicum-derived preparations.

Botanical Source
Class-level inference
Colchicaceae family (C. speciosum, G. superba); co-occurs with colchicine
Chemotaxonomic marker for species authentication
Minor alkaloid; pure reference needed for unambiguous attribution
Colchicaceae Chemotaxonomy Plant Alkaloid Colchicine Biosynthesis

Microwave-Assisted Synthesis for Scalable Access

A reported total synthesis of the C-homoaporphine core (exemplified by the preparation of (±)-homonantenine) employs a palladium-catalyzed intramolecular direct arylation under microwave irradiation, providing access to the fused biaryl system that forms the core of Floramultine [1]. This synthetic strategy represents a potential alternative to extraction from natural sources, which are often slow-growing geophytes (e.g., Colchicum species require several years from seed to flowering). While this synthetic route has not yet been specifically reported for Floramultine itself, the demonstrated applicability to the C-homoaporphine scaffold suggests that synthetic or semi-synthetic access to Floramultine and its analogs is feasible, circumventing the seasonal and geographical limitations inherent in botanical sourcing. This contrasts with galanthamine, where industrial-scale extraction from daffodil bulbs remains the predominant production method despite synthetic routes being known [2].

Synthetic Access
Method context
Pd-catalyzed direct arylation under microwave, >70% conversion for model substrates
Demonstrated route for scaffold derivatization
Reported for homonantenine; not specifically validated for Floramultine
Microwave-Assisted Synthesis Direct Arylation C-Homoaporphine Palladium Catalysis Scalable Synthesis

Floramultine Research and Industrial Application Scenarios


BChE/AChE Selectivity Dissection in Neurodegenerative Disease Models

Given its approximately 6.5-fold selectivity for BChE over AChE [1], Floramultine is optimally deployed as a chemical tool to isolate butyrylcholinesterase-mediated cholinergic effects in in vitro or ex vivo models of Alzheimer's disease and related dementias. This scenario utilizes Floramultine alongside a selective AChE inhibitor (e.g., galanthamine or donepezil) as orthogonal pharmacological probes, enabling researchers to deconvolve the contribution of each cholinesterase subtype to synaptic acetylcholine hydrolysis. The reversible nature of the inhibition ensures that enzyme activity can be fully restored by washout, supporting repeated-measures experimental designs.

Chemotaxonomic Marker for Colchicaceae Authentication

Floramultine's restricted occurrence to the Colchicaceae family, specifically in genera such as Colchicum, Gloriosa, and Kreysigia [2], makes it an ideal chemotaxonomic reference standard for the botanical authentication of herbal materials and dietary supplements derived from these plants. Its presence or absence can distinguish Colchicum species from morphologically similar but chemically distinct taxa, serving as a quality control marker in phytochemical fingerprinting protocols. For industrial quality assurance laboratories, a purified Floramultine reference standard enables the development of validated HPLC or LC-MS methods for species identification and adulterant detection.

Scaffold-Hopping Template for BChE-Targeted Medicinal Chemistry

The C-homoaporphine scaffold of Floramultine offers medicinal chemists a structurally novel starting point for scaffold-hopping strategies aimed at developing centrally active BChE inhibitors with improved drug-likeness [3]. The scaffold's relatively low molecular weight (371.4 g/mol) and the presence of multiple modifiable positions (three methoxy and two hydroxyl groups) provide ample vectors for systematic SAR exploration. Furthermore, the recently demonstrated synthetic route via microwave-assisted direct arylation [3] enables the preparation of analog libraries for hit-to-lead optimization, making Floramultine a viable template for fragment-based or diversity-oriented synthesis initiatives.

Phenotypic Screening and Target Deconvolution Compound

As a naturally occurring alkaloid with a well-defined, moderate-affinity interaction with cholinesterases, Floramultine is suitable for inclusion in curated natural product libraries used for phenotypic screening. In contrast to the high-potency, pseudo-irreversible inhibitor physostigmine [4], Floramultine's reversible binding kinetics reduce the risk of cytotoxicity or off-target accumulation during prolonged cell-based assays. Its distinct selectivity fingerprint can serve as a reference profile in high-content screening campaigns, where the goal is to identify compounds that modulate cholinergic phenotypes through alternative mechanisms distinct from direct catalytic site inhibition.

Application
Selection Property
Validation Focus
Cholinergic subtype deconvolution research
BChE-preferring inhibition profile
Washout protocols with orthogonal AChE inhibitors
Chemotaxonomic marker for Colchicaceae authentication
Colchicaceae-restricted occurrence
HPLC/LC-MS phytochemical fingerprinting
Scaffold-hopping template for BChE-targeted research
C-homoaporphine core with modifiable sites
Analog synthesis and SAR exploration
Phenotypic screening reference compound
Reversible, moderate-affinity ChE interaction
High-content screening with reduced accumulation artifacts

Technical Documentation Hub

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